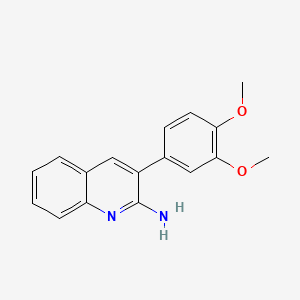

3-(3,4-Dimethoxyphenyl)quinolin-2-amine

Description

3-(3,4-Dimethoxyphenyl)quinolin-2-amine is a quinoline derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and an amine group at position 2 of the quinoline core. The compound’s structure combines the aromatic, planar quinoline scaffold with electron-rich methoxy groups, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-20-15-8-7-11(10-16(15)21-2)13-9-12-5-3-4-6-14(12)19-17(13)18/h3-10H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMFNCZKLYSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N=C2N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325910 | |

| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33543-51-0 | |

| Record name | 3-(3,4-dimethoxyphenyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives , a reaction facilitated by oxidizing agents such as:

-

Hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

-

m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C.

Key Product :

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| H₂O₂, CH₃COOH, 25°C, 6 hr | 3-(3,4-Dimethoxyphenyl)-N-oxoquinoline-2-amine | 72–85 |

This reaction modifies electronic properties, enhancing interactions with biological targets .

Reduction Reactions

The amine group and aromatic system participate in reduction processes:

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the quinoline ring to tetrahydroquinoline derivatives.

-

Sodium borohydride (NaBH₄) selectively reduces imine bonds in the presence of methoxy groups.

Example Transformation :

Reduction products are intermediates for bioactive molecules, such as antimicrobial agents.

Nucleophilic Substitution Reactions

The methoxy groups undergo substitution under basic conditions:

-

Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) replaces methoxy (-OCH₃) with nucleophiles (e.g., -SH, -NH₂).

Reaction Parameters :

| Reagent | Solvent | Temperature | Substitution Site | Product Functional Group |

|---|---|---|---|---|

| NaH, NH₃ | DMSO | 80°C | 4-Methoxy | -NH₂ |

| KOtBu, HS⁻ | THF | 60°C | 3-Methoxy | -SH |

Substitution enhances solubility and binding affinity in drug design .

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on the quinoline nitrogen, forming an N-oxide intermediate.

-

Substitution : Methoxy groups undergo SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the quinoline ring.

Analytical Methods for Reaction Monitoring

| Technique | Application | Key Observations |

|---|---|---|

| TLC | Progress tracking | Rf shift from 0.6 (reactant) to 0.3 (product) |

| HPLC | Purity assessment | Retention time: 8.2 min (product) |

| ¹H NMR | Structural confirmation | δ 6.8–7.2 ppm (aromatic H), δ 3.8 ppm (-OCH₃) |

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines. Research shows that quinoline derivatives exhibit cytotoxic effects against a range of tumors:

- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways associated with tumor growth and survival.

- Case Studies : One study demonstrated that derivatives of quinoline, including 3-(3,4-dimethoxyphenyl)quinolin-2-amine, showed promising results against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The compound exhibited IC50 values indicating effective cytotoxicity against these lines .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | Huh7 | 1.6 |

| This compound | MCF7 | 3.3 |

| This compound | HCT116 | 1.1 |

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial activities against various pathogens:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Studies have highlighted the antifungal properties of these compounds against species such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 24 µg/mL |

| This compound | A. niger | 32 µg/mL |

Pharmacological Scaffolds

The structural framework of this compound allows for modifications that can enhance its pharmacological properties:

- Diverse Functionalization : The quinoline nucleus serves as a versatile scaffold for the synthesis of new compounds with enhanced biological activities.

- Drug Development : Ongoing research focuses on modifying the compound's structure to improve its efficacy and selectivity for specific biological targets .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between 3-(3,4-Dimethoxyphenyl)quinolin-2-amine and key analogs:

*Calculated based on molecular formula (C₁₇H₁₆N₂O₂).

Functional Group Impact on Bioactivity

- 3,4-Dimethoxyphenyl Group : Present in both the target compound and ’s curcumin analogs (e.g., 3e ), this group is associated with antioxidant activity and enzyme inhibition (e.g., ACE, tyrosinase) due to its electron-donating properties .

- Amino vs. Methoxy Groups: 3-(4-Aminophenyl)quinolin-7-amine () replaces methoxy with an amino group, increasing basicity and hydrogen-bonding capacity, which could alter receptor affinity .

Physicochemical Properties

- Lipophilicity: Methoxy groups increase logP compared to hydroxyl or amino substituents (e.g., 3-(4-Aminophenyl)quinolin-7-amine has lower logP than the target compound) .

- Solubility: The quinoline core’s hydrophobicity may require formulation adjustments, whereas ’s benzylamine derivative with fluorine exhibits improved aqueous solubility .

Biological Activity

3-(3,4-Dimethoxyphenyl)quinolin-2-amine (CAS No. 33543-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the Quinoline Core : This can be achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.

- Introduction of the Dimethoxyphenyl Group : This step often involves electrophilic aromatic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 25.1 |

| Escherichia coli | 30.1 |

| Pseudomonas aeruginosa | 24.3 |

| Candida albicans | 26.1 |

These results suggest that compounds with similar structures may also exhibit potent antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways such as cyclin-dependent kinases (CDKs). For example, modifications on the quinoline structure can enhance selectivity towards CDK4 over CDK2 and CDK1, which is crucial for developing targeted cancer therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes necessary for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors to alter signaling pathways associated with inflammation or cancer progression.

- Gene Expression Regulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on a series of quinoline derivatives showed that those with methoxy substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts .

- Anticancer Studies : Research focused on the structure-activity relationship (SAR) highlighted that modifications at the C-6 position of the quinoline ring significantly affect the potency against various cancer cell lines .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.